molecular formula C18H13N3O2S2 B2633012 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-14-7

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2633012
CAS No.: 881562-14-7
M. Wt: 367.44
InChI Key: RYGUSACFSFMOKJ-GDNBJRDFSA-N
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Description

The compound “(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one” is a rhodanine-derived heterocyclic molecule featuring a benzimidazole substituent at the C5 position and a 3-methoxyphenyl group at the C3 position. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The (Z)-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)21-17(22)15(25-18(21)24)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDWPDMABAUMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one. Research has demonstrated that compounds with thiazolidinone scaffolds exhibit selective cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this thiazolidinone have shown efficacy against hepatocellular carcinoma and breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: In Vitro Studies

A study assessed the effects of thiazolidinone derivatives on seven carcinoma cell lines, revealing that specific substitutions on the thiazolidinone ring enhance biological activity. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties. Thiazolidinones have been explored for their potential as antibacterial and antifungal agents. The unique combination of the thiazolidinone and benzimidazole moieties in this compound enhances its interaction with microbial targets, making it a candidate for further development in treating infections .

Case Study: Antibacterial Activity

In a comparative study, various thiazolidinone derivatives, including this compound, were tested against human pathogenic bacteria using the microdilution method. The results indicated that these compounds possess significant antibacterial activity, outperforming traditional antibiotics in some cases .

Anti-inflammatory and Analgesic Effects

Thiazolidinones are also recognized for their anti-inflammatory and analgesic properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce pain in experimental models. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being elucidated through various studies:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
  • Inhibition of Key Enzymes : Research indicates that similar thiazolidinones can inhibit MurB enzymes involved in bacterial cell wall synthesis, providing insights into their antibacterial mechanisms .

Structural Modifications for Enhanced Activity

The structure of this compound allows for various modifications that could enhance its pharmacological properties:

Structural FeatureModification PotentialExpected Outcome
Thiazolidinone CoreSubstitution on nitrogen or sulfurAltered bioactivity
Benzimidazole RingVariations in substituentsImproved solubility or potency
Methoxyphenyl GroupDifferent alkoxy groupsEnhanced lipophilicity or selectivity

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it could interfere with cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Derivatives with rigid substituents (e.g., benzimidazole or benzo[b]thiophene) exhibit higher melting points (>250°C) due to increased planarity and π-π stacking .
  • Spectroscopic Signatures : The (Z)-configuration of the benzylidene group is confirmed by characteristic vinyl proton signals in ¹H NMR (δ 6.95–8.94 ppm) and carbonyl IR stretches (1627–1701 cm⁻¹) .

Key Research Findings and Limitations

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction times (<2 hours) compared to traditional reflux methods (>6 hours) but requires specialized equipment .
  • Biological Limitations : While fluorinated and chlorinated derivatives show high potency, they may face toxicity challenges, necessitating further optimization .
  • Structural Insights : X-ray crystallography (using SHELX software, ) confirms the (Z)-configuration and planar geometry critical for bioactivity .

Biological Activity

The compound (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a benzimidazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The benzimidazole derivatives, including the compound of interest, are known for their diverse pharmacological activities. They have been reported to exhibit:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Some benzimidazole derivatives have been identified as potential anticancer agents, exhibiting cytotoxic effects against different cancer cell lines .
  • Anti-inflammatory and Analgesic Effects : The thiazolidinone scaffold has been associated with anti-inflammatory properties, making it a candidate for pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key aspects of SAR include:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect the potency and selectivity of these compounds. For example, methoxy substitutions have been linked to enhanced antibacterial activity .
  • Thiazolidinone Framework : The thiazolidinone ring contributes to the overall biological activity by facilitating interactions with biological targets, such as enzymes involved in inflammatory pathways or microbial resistance mechanisms .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including those structurally related to our compound. The following results were obtained:

CompoundMIC (μg/ml)Activity Type
150Antibacterial (S. typhi)
2250Antifungal (C. albicans)
312.5Antibacterial (S. typhi)
462.5Antibacterial (S. typhi)

These findings indicate that certain derivatives possess potent antimicrobial activity, suggesting that modifications to the benzimidazole nucleus can enhance efficacy against specific pathogens .

Anticancer Potential

In another investigation, compounds with similar thiazolidinone structures were tested for their cytotoxic effects on cancer cell lines. The results demonstrated:

  • IC50 Values : Compounds exhibited IC50 values ranging from 8.9 μM to 14.3 μM against various cancer cell lines, indicating significant potential for development as anticancer agents .

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